An In-depth Technical Guide on the Core Properties of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol
An In-depth Technical Guide on the Core Properties of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, a fluorinated alcohol, represents a class of compounds of significant interest in various scientific and industrial sectors, including materials science and pharmaceutical development. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a summary of the core properties of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, along with relevant experimental protocols and a logical workflow for its investigation in a drug development context.
It is important to note that while the specified compound is 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, the available experimental data is predominantly for its structural isomer and close analog, 3-(Perfluorohexyl)propanol. Given their structural similarity, the properties of 3-(Perfluorohexyl)propanol are presented here as a close approximation.
Physicochemical Properties
The unique properties of fluorinated alcohols stem from the high electronegativity of fluorine atoms, which imparts a high degree of polarity and stability to the molecule. These characteristics make them valuable intermediates in the synthesis of more complex fluorinated molecules, including pharmaceuticals, and for creating materials with specialized surface properties.[1][2]
Table 1: Physicochemical Data for 3-(Perfluorohexyl)propanol (CAS: 80806-68-4)
| Property | Value | Reference |
| Molecular Formula | C9H7F13O | [1] |
| Molecular Weight | 378.13 g/mol | [1] |
| Boiling Point | 80 °C | [1] |
| 84-86 °C at 20 Torr | [3] | |
| Density | 1.629 g/cm³ | [1][3] |
| Refractive Index | 1.329 | [1] |
| Flash Point | 50.5 °C | [1] |
| Melting Point | -3 °C (lit.) | [4] |
| Solubility | Sparingly soluble in Benzene, Chloroform, DMSO, and Ethyl Acetate. | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of novel compounds. Below are generalized protocols for key experiments that can be adapted for 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol.
Synthesis of Fluorotelomer Alcohols (General Procedure)
The synthesis of fluorotelomer alcohols typically involves a multi-step process. A common method is the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide, followed by reaction with ethylene and subsequent hydrolysis to yield the alcohol.[6]
Workflow for the Synthesis of a Fluorotelomer Alcohol
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[7]
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Determination of Melting Point (Capillary Method)
For solid compounds, the melting point is a key indicator of purity.
Procedure:
-
A small amount of the finely powdered solid sample is packed into a capillary tube.[8][9]
-
The capillary tube is placed in a melting point apparatus.[8]
-
The sample is heated slowly, and the temperature range from which the first signs of melting are observed to when the entire sample becomes a liquid is recorded as the melting range.[10] A narrow melting range typically indicates a high degree of purity.[11]
Logical Workflow for Investigation in Drug Development
Fluorinated compounds are of great interest in drug development due to their potential to enhance metabolic stability and binding affinity. The following diagram outlines a logical workflow for the characterization and preliminary assessment of a novel fluorinated alcohol like 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol for drug development applications.
This workflow begins with the synthesis and purification of the compound, followed by a thorough physicochemical and spectroscopic characterization to confirm its identity and purity. Subsequent in vitro toxicity and biological activity screenings are essential to assess its potential as a drug candidate. Given the known effects of fluorinated alcohols on cell membranes, studying its interaction with lipid bilayers is a critical step.[12][13] Promising results from these studies would warrant its consideration as a lead compound for further optimization.
References
- 1. innospk.com [innospk.com]
- 2. getchem.com [getchem.com]
- 3. 3-(Perfluorohexyl)propanol-1 [sigmaaldrich.com]
- 4. 3-(PERFLUOROHEXYL)PROPANOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3-(PERFLUOROHEXYL)PROPANOL CAS#: 80806-68-4 [m.chemicalbook.com]
- 6. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. athabascau.ca [athabascau.ca]
- 12. Fluorinated Alcohols' Effects on Lipid Bilayer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
